molecular formula C26H36N2O2S B10855518 K201 (hemifumarate)

K201 (hemifumarate)

Cat. No.: B10855518
M. Wt: 440.6 g/mol
InChI Key: MDRZSRVDMAJMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K201 (hemifumarate), also known as JTV-519 hemifumarate, is a 1,4-benzothiazepine derivative. This compound is known for its interaction with various cellular targets, particularly in the context of cardiac health. It has structural similarities to diltiazem, a calcium channel blocker used for treating hypertension, angina pectoris, and certain arrhythmias .

Preparation Methods

The synthesis of K201 (hemifumarate) involves several steps, including the formation of the benzothiazepine ring and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving intermediates that are carefully controlled to ensure high purity and yield .

Chemical Reactions Analysis

K201 (hemifumarate) undergoes various chemical reactions, including:

Scientific Research Applications

K201 (hemifumarate) has a wide range of scientific research applications:

Mechanism of Action

K201 (hemifumarate) exerts its effects primarily by binding to and stabilizing the ryanodine receptor 2 (RyR2) in its closed state. This action reduces the open probability of the receptor during diastole, thereby inhibiting calcium leak into the cytosol. By decreasing intracellular calcium leak, K201 (hemifumarate) prevents calcium sparks and spontaneous depolarization, which can lead to cardiac arrhythmias and heart failure .

Comparison with Similar Compounds

K201 (hemifumarate) is compared with other calcium channel blockers and ryanodine receptor stabilizers:

K201 (hemifumarate) stands out due to its specific action on ryanodine receptors and its potential therapeutic applications in cardiac health.

Properties

Molecular Formula

C26H36N2O2S

Molecular Weight

440.6 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;methane

InChI

InChI=1S/C25H32N2O2S.CH4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;/h2-8,18,21H,9-17,19H2,1H3;1H4

InChI Key

MDRZSRVDMAJMDC-UHFFFAOYSA-N

Canonical SMILES

C.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.